molecular formula C15H15NO3S B11837733 3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate

3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate

Cat. No.: B11837733
M. Wt: 289.4 g/mol
InChI Key: LYLFSBZTUIUXIV-UHFFFAOYSA-N
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Description

3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate is a chemical compound with the molecular formula C15H15NO3S and a molecular weight of 289.35 g/mol . This compound is known for its unique structure, which includes an indolium ion and a sulfonate group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate typically involves the reaction of 2-methylbenzo[cd]indole with propane-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce indole derivatives .

Scientific Research Applications

3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate involves its interaction with specific molecular targets. The indolium ion can interact with nucleophilic sites on proteins and other biomolecules, potentially affecting their function. The sulfonate group can also participate in ionic interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate is unique due to its indolium ion, which imparts specific chemical and biological properties that are distinct from those of similar compounds. Its structure allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

IUPAC Name

3-(2-methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate

InChI

InChI=1S/C15H15NO3S/c1-11-13-7-2-5-12-6-3-8-14(15(12)13)16(11)9-4-10-20(17,18)19/h2-3,5-8H,4,9-10H2,1H3

InChI Key

LYLFSBZTUIUXIV-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2=CC=CC3=C2C1=CC=C3)CCCS(=O)(=O)[O-]

Origin of Product

United States

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